Hexestrol monomethyl ether
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H24O2 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
4-[(3S,4R)-4-(4-methoxyphenyl)hexan-3-yl]phenol |
InChI |
InChI=1S/C19H24O2/c1-4-18(14-6-10-16(20)11-7-14)19(5-2)15-8-12-17(21-3)13-9-15/h6-13,18-20H,4-5H2,1-3H3/t18-,19+/m1/s1 |
InChI Key |
ITRDPYNINWIWLM-MOPGFXCFSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)O)[C@@H](CC)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Hexestrol Monomethyl Ether
Established Synthetic Routes to Hexestrol (B1673224) Monomethyl Ether
The synthesis of hexestrol monomethyl ether is not typically a direct, one-step process but is often achieved through multi-step sequences involving the synthesis of a precursor, hexestrol dimethyl ether, followed by selective demethylation. One of the foundational methods for creating the hexestrol backbone involves the synthesis of the dimethyl ether from p-methoxypropiophenone. google.com
A common pathway can be summarized as follows:
Preparation of p-Methoxypropiophenone : p-Hydroxypropiophenone is methylated, for instance using dimethyl sulfate (B86663) in an alkaline medium, to yield p-methoxypropiophenone. google.com
Reduction : The resulting ketone is reduced to the corresponding secondary alcohol, methyl p-(α-hydroxypropyl)-phenyl ether. google.com
Halogenation : The alcohol is then converted to a more reactive bromo-derivative, methyl p-(α-bromo propyl)-phenyl ether. google.com
Condensation/Coupling : This bromo compound undergoes condensation to form hexestrol dimethyl ether (also referred to as dimethyl hexoestrol). google.com An alternative, higher-yield coupling reaction involves treating anethole (B165797) hydrobromide with a Grignard reagent, such as ethylmagnesium bromide, in the presence of a cobaltous chloride catalyst to produce meso-hexestrol dimethyl ether. acs.org
Selective Demethylation : The final step is the cleavage of one of the two methyl ether groups from hexestrol dimethyl ether to yield this compound. This can be achieved using various demethylating agents under controlled conditions to favor mono-demethylation over complete demethylation to hexestrol. Cleavage of aryl methyl ethers can be performed with reagents like hydrogen bromide in acetic acid. mdma.ch The presence of certain substituents on the aromatic ring can influence the rate of this cleavage. mdma.ch
This multi-step approach allows for the construction of the core hexestrol structure with ether functionalities that can be selectively manipulated.
Synthesis of Chemically Reactive Derivatives of this compound
Starting from hexestrol or its monomethyl ether, a variety of chemically reactive derivatives have been synthesized. These derivatives are primarily designed as potential affinity labels to probe the structure and function of the estrogen receptor. nih.gov
The free phenolic hydroxyl group on this compound is a prime site for further chemical modification through etherification and other substitution reactions. By reacting the monoether with bifunctional reagents, various alkylating moieties can be introduced. nih.gov These modifications aim to create derivatives that can form covalent bonds with nucleophilic residues within the estrogen receptor's binding site. nih.gov
Key reactive functionalities introduced via etherification include:
Halo ketones : These groups can alkylate nucleophiles through the carbon bearing the halogen.
Halohydrins : These contain both a halogen and a hydroxyl group, offering reactivity.
Epoxides : These three-membered rings are highly strained and reactive towards nucleophiles. nih.gov
The synthesis of these derivatives generally involves the alkylation of the phenoxide ion of this compound with an appropriate electrophile containing the desired functional group. The general finding is that monoetherification of hexestrol tends to produce compounds with a lower, yet significant, binding affinity for the estrogen receptor compared to estradiol (B170435). nih.gov
Table 1: Examples of Functional Groups Introduced via Etherification
| Functional Group Class | Specific Moiety | Purpose | Reference |
|---|---|---|---|
| Halo Ketone | -CH₂COCH₂Cl, -CH₂COCH₂Br | Alkylating agent for affinity labeling | nih.gov |
| Halohydrin | -CH₂CH(OH)CH₂Cl | Alkylating agent precursor | nih.gov |
| Epoxide | -CH₂CH(O)CH₂ | Electrophilic group for covalent modification | nih.gov |
Affinity labels are molecules that first bind reversibly to a biological target and then react chemically to form a stable, covalent bond. For the estrogen receptor, derivatives of hexestrol have been synthesized to serve this purpose, providing valuable tools for receptor mapping and characterization. nih.gov
Beyond the ether-linked functions, other reactive groups have been incorporated into the hexestrol framework. While many of these are substitutions on the aromatic ring of deoxyhexestrol, the principle of introducing a reactive moiety is the same. nih.gov Photosensitive derivatives, such as those containing an azide (B81097) group, are particularly useful as they remain inert until activated by light. nih.gov Another important class of affinity labels for the estrogen receptor are aziridine (B145994) derivatives of hexestrol. nih.gov These compounds, containing a three-membered nitrogen heterocycle, can act as potent alkylating agents. nih.gov
Table 2: Representative Affinity Labeling Functions on Hexestrol Analogs
| Functional Group | Type of Label | Mechanism | Reference |
|---|---|---|---|
| Azide (-N₃) | Photoaffinity Label | Forms a highly reactive nitrene upon photolysis | nih.gov |
| Aziridine | Affinity Label | Functions as an alkylating agent | nih.gov |
| Sulfonyl Fluoride (B91410) (-SO₂F) | Affinity Label | Electrophilic group for covalent reaction | nih.gov |
| Bromoacetyl (-COCH₂Br) | Affinity Label | Alkylates nucleophilic amino acid residues | nih.gov |
Stereoselective Synthesis Approaches for Hexestrol and its Mono-ether Analogs
The biological activity of hexestrol is highly dependent on its stereochemistry. The meso isomer is significantly more estrogenic than the racemic d,l-pair. Consequently, stereoselective synthesis methods that preferentially yield one diastereomer are of great importance for producing biologically active analogs, including mono-ethers.
Several strategies have been developed to control the stereochemical outcome:
d,l-Selective Synthesis : A highly stereoselective synthesis of d,l-hexestrol has been achieved using an intermolecular coupling of Co₂(CO)₆-complexed propargyl radicals as the key step. researchgate.net This process generates an isomerically pure d,l-di-cobalt complexed diyne with two 4-methoxyphenyl (B3050149) groups. researchgate.net Subsequent steps, including demethylation of the methoxy (B1213986) groups and hydrogenation of the alkynes, afford d,l-hexestrol. researchgate.net This route provides a stereochemically defined dimethoxy precursor that could be selectively demethylated to a d,l-mono-ether analog.
meso-Selective Synthesis : The synthesis of meso-hexestrol derivatives has been a major focus.
One method involves the reductive coupling of substituted propiophenones using reagents like TiCl₄/Zn, followed by hydrogenation of the resulting hexene intermediate. nih.gov
Another approach is the catalyzed Grignard coupling of anethole hydrobromide, which can be optimized to produce consistent yields of meso-hexestrol dimethyl ether. acs.org Using ethylmagnesium bromide as the Grignard reagent and cobaltous chloride as a catalyst provides good yields of the desired meso isomer. acs.org
Direct coupling of 1-phenyl-1-propanols with TiCl₃/LiAlH₄ also yields a mixture of diastereomers from which the meso form can be separated. nih.gov
These methods provide access to stereoisomerically pure dimethoxy or dihydroxy precursors, which are essential starting materials for the synthesis of stereochemically defined this compound and its derivatives.
Table 3: Comparison of Stereoselective Synthesis Approaches
| Method | Key Reagents | Primary Product Stereochemistry | Precursor to Mono-ether | Reference |
|---|---|---|---|---|
| Cobalt-Mediated Radical Coupling | Co₂(CO)₆, Tetrahydrofuran | d,l | d,l-3,4-di(4-methoxyphenyl)-1,5-hexadiyne | researchgate.net |
| Catalyzed Grignard Coupling | Anethole hydrobromide, EtMgBr, CoCl₂ | meso | meso-Hexestrol dimethyl ether | acs.org |
| Reductive Propiophenone Coupling | TiCl₄/Zn | meso (after hydrogenation) | cis-3,4-diphenylhex-3-enes | nih.gov |
| Coupling of 1-Phenyl-1-propanols | TiCl₃/LiAlH₄ | meso and d,l mixture (separation required) | meso-Hexestrol | nih.gov |
Molecular Recognition and Receptor Binding of Hexestrol Monomethyl Ether
Estrogen Receptor (ER) Binding Characteristics of Hexestrol (B1673224) Monomethyl Ether
The ability of hexestrol monomethyl ether to bind to estrogen receptors is a primary determinant of its biological activity. This interaction has been quantified and characterized using established biochemical assays.
The binding affinity of this compound for the estrogen receptor has been determined through in vitro competitive binding assays. Research utilizing a uterine cytosol preparation from ovariectomized Sprague-Dawley rats, a source known to be rich in Estrogen Receptor α (ERα), has quantified its relative binding affinity (RBA). In these studies, this compound was found to have a moderate affinity for the estrogen receptor. oup.comnih.gov
One comprehensive study reported a mean IC50 value—the concentration required to displace 50% of the radiolabeled ligand—of 9.60 x 10⁻⁹ M. nih.gov When compared to the reference standard, estradiol (B170435) (E2), this corresponds to an RBA of 9.37. nih.gov The RBA is calculated as the ratio of the IC50 of estradiol to the IC50 of the test compound, multiplied by 100. The logarithmic value of this RBA is 0.97. nih.gov
Detailed studies specifically delineating the differential binding affinity of this compound to the ERα and ERβ subtypes are not prominently available in the reviewed scientific literature. Therefore, the available data primarily reflects binding to ERα-rich preparations. oup.comnih.gov
Table 1: Estrogen Receptor Binding Affinity of this compound Data derived from a competitive binding assay using rat uterine cytosol. nih.gov
| Compound | Mean IC50 (M) (± SEM) | Relative Binding Affinity (RBA)¹ | Log RBA |
| This compound | 9.60 x 10⁻⁹ (± 1.40 x 10⁻⁹) | 9.37 | 0.97 |
¹RBA calculated relative to Estradiol (RBA = 100).
The quantitative assessment of this compound's binding affinity is determined using a competitive ligand binding assay. oup.com This well-established method measures a chemical's ability to compete with a radiolabeled ligand for a finite number of receptors.
The standard protocol involves several key steps:
Receptor Source: The estrogen receptors are typically sourced from the uterine cytosol of ovariectomized rats. oup.com
Radioligand: A tritiated form of estradiol, specifically [2, 4, 6, 7, 16, 17–³H]-E₂, is used as the labeled ligand that binds to the estrogen receptor. oup.com
Competition: A constant concentration of the radiolabeled estradiol is incubated with the uterine cytosol preparation in the presence of increasing concentrations of the unlabeled test compound, this compound. oup.com
Incubation: The mixture is incubated, typically at 4°C for an extended period (e.g., 20 hours), to allow the binding to reach equilibrium. oup.com
Separation: Following incubation, the receptor-bound ligand must be separated from the free, unbound ligand. This is commonly achieved by adding a cold hydroxylapatite (HAP) slurry, which binds the receptor-ligand complexes. oup.com
Quantification: The amount of radioactivity in the HAP pellet, representing the bound radioligand, is measured using liquid scintillation counting. As the concentration of this compound increases, it displaces more of the [³H]-E₂, leading to a decrease in the measured radioactivity. This data is used to calculate the IC50 value. oup.com
The interactions of ligands with the estrogen receptor can be either reversible or irreversible. The competitive binding assays described previously measure the reversible binding affinity of a compound. researchgate.net Studies on hexestrol derivatives indicate that monoetherification, as in this compound, generally results in compounds with a lower reversible binding affinity compared to estradiol. researchgate.net
However, research into chemically reactive derivatives of hexestrol has shown that while their reversible affinity may be modest, they can act as effective and rapid inactivators of the estrogen receptor. researchgate.net This inactivation suggests an irreversible interaction, where the ligand forms a stable, often covalent, bond with the receptor. Such interactions are typically assessed using exchange assays that measure the rate and extent of receptor inactivation over time. researchgate.net While this has been demonstrated for electrophilic hexestrol derivatives, the specific potential for this compound to engage in irreversible binding is dependent on its chemical structure and reactivity. researchgate.net
Interactions of this compound with Other Steroid Hormone Receptors
Beyond the estrogen receptor, the biological activity profile of a compound is influenced by its interactions with other proteins, including transport proteins like sex hormone-binding globulin.
Sex hormone-binding globulin (SHBG) is a glycoprotein (B1211001) in the bloodstream that binds to androgens and estrogens, thereby regulating their bioavailability to target tissues. researchgate.net The binding affinity of this compound to human SHBG has been measured to understand how it might be transported and sequestered in the plasma.
In a competitive binding assay using human pregnancy plasma as the source of SHBG and radiolabeled dihydrotestosterone (B1667394) ([³H]-DHT) as the ligand, this compound demonstrated a measurable affinity for SHBG. The study reported an IC50 value of 3.48 x 10⁻⁶ M. This indicates a lower binding affinity for SHBG compared to endogenous hormones like testosterone (B1683101) or estradiol, which bind with high affinity.
Table 2: Human Sex Hormone-Binding Globulin (SHBG) Binding Affinity of this compound Data derived from a competitive binding assay using human pregnancy plasma.
| Compound | IC50 (M) | Log IC50 (M) | Relative Binding Affinity (RBA)¹ | Log RBA |
| This compound | 3.48 x 10⁻⁶ | -5.46 | 1.365 | 0.14 |
¹RBA calculated relative to Dihydrotestosterone (RBA = 100).
Structure Activity Relationship Sar Analysis of Hexestrol Monomethyl Ether and Analogues
Conformational Analysis and its Impact on Receptor Binding for Hexestrol (B1673224) Monomethyl Ether
The ability of a non-steroidal estrogen to bind to the estrogen receptor is highly dependent on its three-dimensional shape, or conformation. nih.govllu.edu For compounds in the hexestrol series, the central saturated carbon-carbon bond allows for rotational flexibility, resulting in various conformers. However, not all of these conformations are conducive to receptor binding. llu.edu The key to high-affinity binding is the molecule's ability to adopt a conformation that mimics the steroid nucleus of estradiol (B170435), particularly the distance between the two terminal phenolic hydroxyl groups.
In the case of hexestrol, the meso isomer, which has a higher binding affinity, preferentially adopts an antiperiplanar conformation where the two phenyl rings are positioned on opposite sides of the central bond. This extended conformation is considered optimal for fitting into the ligand-binding pocket of the estrogen receptor. llu.edu Conversely, the dl-hexestrol isomer tends to adopt a synclinal conformation, which is less favorable for binding and results in lower affinity. nih.gov
For hexestrol monomethyl ether, the presence of a single methyl group on one of the phenolic hydroxyls does not fundamentally alter the preferred conformations compared to the parent hexestrol. However, the molecule must still adopt the appropriate extended, planar-like conformation to effectively bind to the receptor. llu.edu The probability that the molecule exists in this specific planar conformation is directly related to its binding affinity. llu.edu Ligand binding itself induces a conformational change in the receptor, a process necessary for its activation. nih.gov Studies suggest that the receptor may completely surround the estrogen ligand, emphasizing the importance of a precise conformational fit. llu.edu
Steric and Electronic Influences of Substituents on this compound Affinity
The substituents on the hexestrol framework, particularly on the phenolic rings, exert significant steric and electronic effects that modulate binding affinity for the estrogen receptor. nih.govresearchgate.net
Electronic Effects: The phenolic hydroxyl groups are critical for high-affinity binding, acting as both hydrogen bond donors and acceptors to key amino acid residues in the receptor's binding pocket. acs.org The methylation of one of these hydroxyl groups in this compound to form a methoxy (B1213986) group significantly alters its electronic properties. The methyl ether can act as a hydrogen bond acceptor but can no longer function as a hydrogen bond donor. This loss of a crucial hydrogen bond-donating capability is a primary reason for the reduced binding affinity of this compound compared to hexestrol. oup.comnih.gov Generally, substitution of the hydroxyl hydrogen with an alkyl group leads to a significant decrease in ER affinity. oup.com Quantitative structure-activity relationship (QSAR) studies have shown that the electron-donating capability of substituents can enhance activity, a property influenced by the Hammett constant sigma. nih.gov
Steric Effects: The size and position of substituents can also sterically hinder the optimal alignment of the ligand within the binding pocket. The methyl group of the ether in this compound introduces some steric bulk compared to the hydroxyl group of the parent compound. While this effect is relatively minor, larger substituents can cause a more pronounced decrease in affinity. nih.govnih.gov For instance, hexestrol derivatives with bulky side chains generally show decreased binding affinity, although exceptions exist for those with long polyether spacers. nih.gov QSAR analyses have confirmed that the van der Waals volume of substituents is a significant factor, indicating that steric effects play a crucial role in the drug-receptor interaction. nih.gov
Comparison of Binding Affinities: this compound Versus Parent Compounds and Other Derivatives
The binding affinity of estrogenic compounds is typically measured as a Relative Binding Affinity (RBA), where the affinity of estradiol is set to 100%. Competitive binding assays consistently demonstrate that modifications to the core hexestrol structure significantly impact its ability to bind to the estrogen receptor. oup.comnih.gov
The parent compound, meso-hexestrol, is a potent synthetic estrogen with a high binding affinity for the estrogen receptor, sometimes even exceeding that of estradiol. oup.comoup.com However, the mono-etherification of one of hexestrol's phenolic hydroxyl groups to form this compound results in a substantial reduction in binding affinity. oup.comnih.gov Research shows that monoetherification of hexestrol can lower its affinity to between 0.3% and 10% of that of estradiol. nih.gov One study reported an RBA of 0.97% for this compound. oup.comoup.com This decrease is primarily attributed to the loss of a key hydrogen-bonding interaction, as the ether oxygen can only act as a hydrogen bond acceptor, not a donor. acs.orgoup.com
Further modification, such as the methylation of both hydroxyl groups to form diethylstilbestrol (B1670540) dimethyl ether, leads to an even more dramatic decrease in affinity, with an RBA reported to be as low as 0.056%. oup.com This highlights the critical importance of at least one free phenolic hydroxyl group for significant estrogen receptor binding. In general, stilbene (B7821643) estrogens like diethylstilbestrol (DES) and hexestrol show very high binding affinity, similar to estradiol. oup.com The binding affinities for various hexestrol derivatives can vary widely, from as high as 32% to less than 0.01% of estradiol's affinity, depending on the nature and position of the substituents. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Binding
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov For this compound and its analogues, QSAR models provide valuable insights into the structural determinants for estrogen receptor binding. nih.govnih.gov These models use various molecular descriptors to build mathematical equations that can predict the binding affinity of new or untested compounds. nih.gov
Several QSAR studies have been conducted on stilbene and hexestrol derivatives. nih.govnih.gov These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and classical physicochemical descriptors. nih.gov CoMFA models, for example, create 3D contour maps that visualize the steric and electrostatic fields around the molecules, indicating regions where bulky groups or specific electronic properties are favorable or unfavorable for binding. nih.govnih.gov
For hexestrol derivatives, QSAR models have successfully related binding affinity to specific molecular parameters. nih.gov Key descriptors identified include:
Van der Waals volume: This descriptor relates to the size of the substituents and confirms that steric effects are significant in modulating receptor interaction. nih.gov
Hammett constant (sigma): This parameter quantifies the electronic effect (electron-donating or -withdrawing) of a substituent on the aromatic ring. Studies show that electron-donating substituents tend to enhance binding affinity. nih.gov
These models have demonstrated good predictive capability, allowing for the estimation of binding affinities for a wide range of estrogenic compounds. nih.gov By integrating data from different species and receptor subtypes (ERα and ERβ), QSAR provides a rational basis for understanding ligand selectivity and designing novel compounds with specific estrogenic profiles. nih.govnih.gov
Cellular and Biochemical Mechanisms of Action of Hexestrol Monomethyl Ether
Modulation of Cellular Processes by Hexestrol (B1673224) Monomethyl Ether in In Vitro Models
Research into the specific cellular effects of Hexestrol monomethyl ether is limited; however, extensive studies on its parent compound, Hexestrol (HES), provide significant insights into its potential mechanisms of action, particularly in reproductive toxicology. The following sections detail the observed effects of Hexestrol in in vitro models, which may be indicative of the activity of its ether derivatives.
In vitro studies using mouse oocytes have demonstrated that exposure to Hexestrol (HES) adversely affects oocyte quality by impairing meiotic maturation. nih.govfrontiersin.orgnih.gov The process of oocyte maturation involves critical events such as germinal vesicle breakdown (GVBD) and the extrusion of the first polar body (PBE). Research indicates that HES exposure significantly reduces the rates of both GVBD and PBE in a dose-dependent manner. nih.govfrontiersin.org This inhibition of meiotic progression suggests that HES can cause meiotic arrest, particularly at the metaphase I (MI) stage, thereby compromising the developmental competence of the oocyte. nih.govfrontiersin.org The failure of meiotic maturation is linked to defects in spindle assembly and microtubule nucleation. frontiersin.orgnih.govresearchgate.net
Table 1: Effect of Hexestrol (HES) on Mouse Oocyte Maturation In Vitro
| HES Concentration | Germinal Vesicle Breakdown (GVBD) Rate | First Polar Body Extrusion (PBE) Rate | Finding |
|---|---|---|---|
| Control | Normal | Normal | Normal meiotic progression. |
Furthermore, HES perturbs the delicate balance between mitochondrial fission and fusion. nih.govfrontiersin.org This is evidenced by altered expression levels and phosphorylation of key regulatory proteins like dynamin-related protein 1 (Drp1), which mediates mitochondrial fission. nih.govfrontiersin.orgnih.gov This disruption leads to an aberrant mitochondrial membrane potential and an accumulation of reactive oxygen species (ROS), indicating severe mitochondrial dysfunction and bioenergetic failure. nih.govfrontiersin.org
Mitochondrial dysfunction is closely linked to disturbances in cellular calcium (Ca²⁺) homeostasis. nih.govfrontiersin.org Studies have shown that HES exposure leads to a significant increase in the intracellular Ca²⁺ levels in oocytes. nih.govfrontiersin.org This disruption of calcium signaling is a critical downstream consequence of HES-induced mitochondrial damage and can trigger further pathological events within the cell. nih.govfrontiersin.org
The accumulation of ROS and mitochondrial dysfunction caused by Hexestrol can lead to significant cellular damage, including DNA damage. nih.govfrontiersin.org The presence of DNA damage in HES-exposed oocytes has been confirmed by staining for γH2AX, a marker for DNA double-strand breaks. nih.govfrontiersin.org In response to this damage, programmed cell death pathways are activated. inmed.frnih.gov HES treatment has been shown to induce early apoptosis, as detected by annexin-V staining. nih.govfrontiersin.org This induction of apoptosis is a key mechanism through which HES exposure ultimately results in a decline in oocyte quality and developmental potential. frontiersin.orgnih.gov
Interactions with Cellular Microtubule Networks and Cytoskeletal Integrity
The integrity of the microtubule network is essential for cell division, including the meiotic divisions in oocytes. Synthetic estrogens, including Hexestrol and the related compound Diethylstilbestrol (B1670540) (DES), have been shown to interfere with microtubule assembly. researchgate.netnih.gov Studies on DES and its methyl ethers in Chinese hamster V79 cells revealed that the parent compound, DES, was more potent in disrupting microtubule formation than DES monomethyl ether, while the dimethyl ether derivative was completely inactive. researchgate.net This suggests that the presence of a free hydroxyl group is crucial for the inhibitory activity on microtubule assembly. researchgate.net
Applying this structure-activity relationship to Hexestrol, it can be inferred that this compound would likely be less active in disrupting microtubule networks than Hexestrol itself. Research on various Hexestrol isomers has shown they can inhibit microtubule assembly and induce the formation of abnormal structures like twisted ribbons from microtubule proteins. researchgate.netnih.gov Specifically, meso-hexestrol was noted for its ability to inhibit microtubule assembly and cause aggregation of purified tubulin. nih.gov These interactions with tubulin and microtubules underlie the disruptive effects of these compounds on spindle formation and chromosomal segregation during cell division. researchgate.net
Investigation of Cytotoxic Activities in Specific Cell Lines (e.g., V79 Cells)
The cytotoxic effects of Hexestrol and related compounds have been investigated in Chinese hamster V79 cells, a cell line commonly used in toxicology and DNA damage studies. nih.govcellosaurus.org A comparative study of various DES metabolites and analogs demonstrated that cytotoxic activity is highly dependent on the chemical structure. nih.gov While the study did not test this compound directly, it did evaluate the cytotoxicity of the monomethyl ethers of a DES metabolite, (+-)-diethylstilbestrol oxide, and found that the (-)-enantiomer was more active than other ethers. nih.gov
The study also included meso-hexestrol among the tested compounds, providing a benchmark for its cytotoxic potential in this cell line. nih.gov The results indicated that hydroxylated metabolites were generally more cytotoxic than their parent compounds. nih.gov Another study confirmed the structure-activity relationship for microtubule disruption in V79 cells, where DES was more active than its monomethyl ether, which in turn was more active than the inactive dimethyl ether. researchgate.net This pattern of activity often correlates with general cytotoxicity.
Table 2: Relative Cytotoxicity and Microtubule Disruption of Diethylstilbestrol (DES) Ethers in V79 Cells
| Compound | Cytotoxicity/Microtubule Disruption | Implication for this compound |
|---|---|---|
| Diethylstilbestrol (DES) | High | The parent compound with two free hydroxyl groups is most active. researchgate.net |
| DES Monomethyl Ether | Moderate | Methylation of one hydroxyl group reduces activity. researchgate.net |
This suggests that the cytotoxic activity of this compound in V79 cells would likely be lower than that of Hexestrol.
Advanced Analytical and Spectroscopic Characterization in Hexestrol Monomethyl Ether Research
Application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are cornerstone techniques for the structural confirmation of Hexestrol (B1673224) Monomethyl Ether. NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific ¹H and ¹³C NMR chemical shift data for Hexestrol Monomethyl Ether are proprietary to individual research labs, the patterns observed in NMR spectra are used to confirm the connectivity of atoms and the stereochemistry of the compound. In silico prediction methods, which use techniques like the hierarchically ordered spherical description of environment (HOSE), can simulate NMR spectra to aid in structural verification. biochempress.com These predicted spectra can be compared against experimental data to ensure the correct structure has been synthesized or isolated. biochempress.com
Mass spectrometry is employed for the accurate determination of molecular weight and elemental composition, and to gain structural insights through fragmentation analysis. A common technique is electrospray ionization (ESI) coupled with a high-resolution mass analyzer like a quadrupole time-of-flight (QTOF). In one analysis using Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS), this compound was identified in negative ionization mode. mdpi.com The analysis detected the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 283.1700, corresponding to the molecular formula C₁₉H₂₄O₂. mdpi.com This high-resolution measurement allows for unambiguous confirmation of the elemental composition.
Table 1: Mass Spectrometric Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₄O₂ | mdpi.com |
| Exact Mass | 284.1773 | mdpi.com |
| Ionization Mode | Negative | mdpi.com |
| Observed Ion | [M-H]⁻ | mdpi.com |
In addition to molecular weight confirmation, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting patterns, which serve as a structural fingerprint, further confirming the identity of the compound. Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for analyzing estrogenic compounds, where electron ionization (EI) can produce characteristic fragmentation patterns. nih.govresearchgate.net
Development and Utilization of Fluorescent Probes for Receptor Ligand Studies
Fluorescent probes are critical tools for studying the dynamics of receptor-ligand interactions in real-time and within living cells. bmbreports.org The development of such probes for estrogen receptors (ERs) often involves modifying the structure of known ligands, like Hexestrol, to attach a fluorophore. The goal is to create a molecule that retains high binding affinity and selectivity for the target receptor while providing a strong, detectable fluorescent signal. rsc.orgsemanticscholar.org
The design of these probes is strategic. The core structure of the ligand (e.g., the hexestrol scaffold) is responsible for receptor binding, while the attached fluorescent dye enables visualization. bmbreports.org Advanced fluorescence-based techniques, including the use of near-infrared (NIR) probes, allow for deep tissue penetration and reduced background fluorescence, making them suitable for in vivo imaging. bmbreports.orgsemanticscholar.org
While specific fluorescent probes derived directly from this compound are not widely documented in public literature, the principles for their development are well-established. Researchers have successfully created high-affinity, subtype-selective fluorescent probes for ERβ, demonstrating the feasibility of targeting specific estrogen receptor subtypes. rsc.orgsemanticscholar.org These probes allow for the direct observation of intracellular receptor dynamics in various cell lines, providing insights into the receptor's role in disease progression. rsc.org The hexestrol framework, with its proven estrogenic activity, represents a viable scaffold for the synthesis of new fluorescent probes to further investigate estrogen receptor biology. nih.govresearchgate.net
Chromatographic and Spectrophotometric Methodologies for Compound Analysis
Chromatographic methods are essential for the separation, identification, and quantification of this compound from various matrices. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are particularly well-suited for this purpose, often coupled with mass spectrometry for definitive identification. mdpi.comresearchgate.net
One documented method utilized UHPLC-QTOF-MS/MS for the chemical profiling of a plant extract. mdpi.com In this analysis, this compound was successfully separated from a complex mixture of 79 compounds, demonstrating the high resolving power of the technique. mdpi.com The compound was identified based on its precise retention time and mass spectrometric data. mdpi.com
Table 2: Chromatographic Parameters for this compound Analysis
| Technique | Parameter | Value | Source |
|---|---|---|---|
| UHPLC-QTOF-MS/MS | Retention Time | 20.362 min | mdpi.com |
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another robust method for the analysis of estrogenic compounds, including the parent compound hexestrol. nih.gov This technique involves derivatization to increase the volatility of the analyte, followed by separation on a GC column and detection by MS. It offers high sensitivity, with detection limits for related estrogens reported in the parts-per-trillion (ppt) range in biological tissues like liver and muscle. nih.gov
Spectrophotometric methods, such as UV-Vis spectroscopy, can also be employed for quantification, although they are generally less specific than chromatographic techniques. The absorbance of a solution containing this compound can be measured at a specific wavelength and compared to a standard curve to determine its concentration. oup.com However, for complex samples, chromatographic separation prior to spectrophotometric detection is typically required to avoid interference from other absorbing compounds. mdpi.com
Future Perspectives and Emerging Research Avenues for Hexestrol Monomethyl Ether
Elucidation of Novel Molecular Targets Beyond Classical Estrogen Receptors
While hexestrol (B1673224) and its derivatives are well-known for their interaction with the classical estrogen receptors (ERα and ERβ), emerging research is focused on identifying and characterizing their effects on other molecular targets. nih.govoup.commedchemexpress.comcaymanchem.com This exploration is critical for a comprehensive understanding of the compound's biological activity and its potential off-target effects.
Furthermore, the binding of hexestrol monomethyl ether to other proteins that transport hormones, such as sex hormone-binding globulin (SHBG), has been a subject of study. oup.comoup.com Understanding these interactions is crucial as they can influence the bioavailability and metabolism of the compound, thereby modulating its activity at the primary estrogen receptors and potentially at other targets.
Future research will likely involve proteomic approaches, such as affinity chromatography using this compound as a ligand, coupled with mass spectrometry to identify novel binding partners in various cell types and tissues. Characterizing these interactions at a molecular level will provide a more complete picture of the compound's mechanism of action.
Advanced Computational Chemistry Approaches for Ligand Design and Optimization
Computational chemistry has become an indispensable tool in modern drug discovery and chemical biology. neuroquantology.com For this compound, these approaches are being leveraged to design and optimize new ligands with tailored specificities and properties.
Quantitative structure-activity relationship (QSAR) studies have been employed to model the estrogenic activity of a diverse set of compounds, including this compound. biochempress.comresearchgate.netqsardb.orgsciengine.com These models use molecular descriptors to correlate the chemical structure of a compound with its biological activity, providing insights into the key structural features required for receptor binding and activation. biochempress.comresearchgate.net For instance, 2D-QSAR models have been developed based on simulated 13C NMR spectral data to predict estrogen receptor binding. biochempress.com
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), offer a more detailed understanding of the steric and electrostatic interactions between a ligand and its receptor. researchgate.net These models can be used to generate predictive 3D maps that highlight regions where modifications to the ligand structure would likely enhance or diminish its activity.
Future computational work will likely involve more sophisticated techniques like molecular dynamics (MD) simulations and quantum mechanics (QM) calculations. enamine.netnih.gov MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, revealing conformational changes that are critical for receptor activation. nih.gov QM methods can offer a more accurate description of the electronic properties of the ligand and its interactions within the receptor binding pocket. nih.gov These advanced computational tools will be instrumental in designing novel chemical probes based on the this compound scaffold with improved selectivity for specific estrogen receptor subtypes or even for the newly identified molecular targets.
Development of New Experimental Models for Mechanistic Studies
To fully elucidate the mechanisms of action of this compound, the development and utilization of advanced experimental models are essential. These models can range from in vitro systems to more complex cellular and organismal models.
In vitro assays remain a cornerstone for mechanistic studies. Competitive binding assays using uterine cytosol are a standard method to determine the relative binding affinity of compounds like this compound to estrogen receptors. nih.govoup.com Cell-free assays are also valuable for studying specific molecular interactions, such as the inhibition of microtubule assembly. caymanchem.com
Cell-based models, such as the MCF-7 breast cancer cell line, are widely used to assess the estrogenic activity of compounds. The development of reporter gene assays in various cell lines allows for the high-throughput screening of compounds and the characterization of their agonist or antagonist activity on specific receptor subtypes. nih.gov
Future research will likely see an increased use of more sophisticated cell culture systems, such as three-dimensional (3D) organoids and co-culture models. These systems more closely mimic the in vivo environment and can provide more physiologically relevant insights into the effects of this compound on cell signaling, gene expression, and tissue architecture.
Moreover, toxicogenomics-based in vitro alternatives are emerging as powerful tools for assessing the estrogenicity of chemicals and can help to identify the broader molecular pathways affected by compounds like this compound. scispace.com
Role of this compound in Environmental Chemical Biology (Focus on Mechanisms)
This compound, as an endocrine-disrupting chemical (EDC), serves as a model compound for studying the mechanisms by which environmental estrogens can interfere with normal physiological processes. nih.gov The focus of this research is on understanding the molecular and cellular events that are perturbed by such compounds.
EDCs can exert their effects through various mechanisms, including direct interaction with hormone receptors, alteration of hormone synthesis and metabolism, and interference with hormone transport. nih.govmdpi.com this compound is known to bind to estrogen receptors, thereby mimicking the effects of endogenous estrogens and potentially disrupting the delicate balance of the endocrine system. oup.com
Research in this area aims to dissect the specific signaling pathways that are activated or inhibited by this compound. This includes not only the classical genomic pathways involving the regulation of gene expression by nuclear estrogen receptors but also non-genomic pathways that are initiated by membrane-associated estrogen receptors. nih.gov
Understanding how EDCs like this compound interact with multiple cellular targets and signaling networks is a key area of future research. This knowledge is crucial for assessing the risks posed by these chemicals to human and wildlife health and for developing strategies to mitigate their impact.
Q & A
Basic Research Questions
Q. What synthetic strategies ensure high-purity Hexestrol monomethyl ether production?
- Methodological Answer : Utilize Williamson ether synthesis by reacting hexestrol’s phenolic hydroxyl group with methyl iodide in an alkaline medium. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted precursors. Validate purity using melting point analysis and thin-layer chromatography (TLC) with UV visualization . For complex matrices, consider methyl-protecting group strategies, as seen in cannabinoid monomethyl ether synthesis, to avoid side reactions .
Q. Which analytical techniques confirm the structural integrity of this compound?
- Methodological Answer : Employ H and C NMR to identify methyl ether peaks (δ ~3.3 ppm for H) and aromatic protons. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion). For trace impurities, use HPLC with diode-array detection (DAD) at 254 nm, optimizing mobile phases (e.g., acetonitrile/water gradients) to resolve degradation products .
Q. What are the standard protocols for assessing acute toxicity in animal models?
- Methodological Answer : Conduct OECD Guideline 423-compliant studies using Sprague-Dawley rats. Administer this compound orally (0–1000 mg/kg) with 14-day observation for mortality, neurobehavioral changes, and organ weight shifts. Include negative (vehicle) and positive controls (e.g., ethylene glycol monomethyl ether). Perform histopathology on liver and kidneys, referencing glycol ether toxicity frameworks .
Advanced Research Questions
Q. How to resolve conflicting data on oxidative stress vs. direct toxicity mechanisms?
- Methodological Answer : Use in vitro hepatocyte models to measure reactive oxygen species (ROS) via DCFH-DA fluorescence and compare with in vivo biomarkers (e.g., serum ALT, glutathione levels). Apply transcriptomics to identify pathways (e.g., Nrf2/ARE for oxidative stress) and validate via CRISPR knockouts. Reconcile discrepancies by testing dose-dependency and exposure duration, as seen in glycol ether studies .
Q. What experimental designs address reproductive toxicity while minimizing ethical concerns?
- Methodological Answer : Adopt a tiered approach:
- Phase 1 : In vitro assays (e.g., placental cell viability, steroidogenesis disruption).
- Phase 2 : Zebrafish embryo toxicity tests (FET assay) to screen teratogenicity.
- Phase 3 : Rodent studies with timed pregnancies, assessing fetal resorption rates and skeletal malformations. Use ethylene glycol monomethyl ether as a benchmark for study design and endpoints .
Q. How to optimize HPLC-HRMS methods for detecting this compound metabolites?
- Methodological Answer : Use a C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Apply full-scan MS (m/z 100–600) and data-dependent MS/MS for metabolite identification. Spike samples with deuterated internal standards to correct matrix effects. Validate using liver microsomal incubations, referencing glycol ether metabolite workflows .
Q. What strategies validate biomonitoring data for occupational exposure limits?
- Methodological Answer : Collect urine samples from exposed cohorts and quantify methoxyacetic acid (a common glycol ether metabolite) via GC-MS. Correlate with air sampling data (NIOSH Method 1403). Use pharmacokinetic modeling to estimate biological exposure indices (BEIs), adjusting for renal clearance rates .
Contradiction Analysis & Regulatory Considerations
Q. How to address discrepancies between in vitro genotoxicity and negative in vivo results?
- Methodological Answer : Re-evaluate metabolic activation in in vitro assays (e.g., S9 liver fraction inclusion). Perform comet assays in rodents at subchronic exposure levels. Consider threshold-based models, as applied in ethylene glycol monomethyl ether risk assessments, where detoxification pathways mitigate DNA damage at low doses .
Q. What regulatory frameworks guide this compound’s hazard classification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
